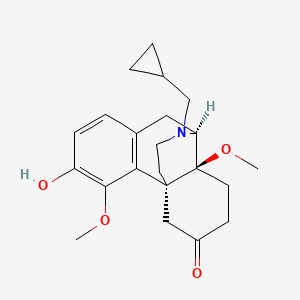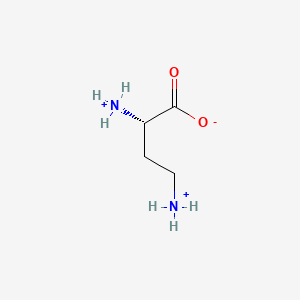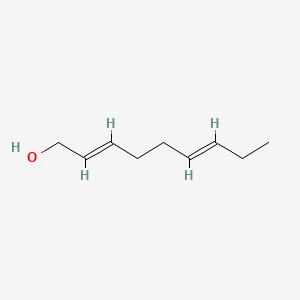
2,6-Nonadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Nonadien-1-ol is an organic compound with the molecular formula C9H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds in the 2nd and 6th positions of the nonane chain. This compound is known for its distinct aroma and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Nonadien-1-ol typically involves the use of starting materials such as nonadienal or nonadienyl acetate. One common method is the reduction of (2E,6E)-nona-2,6-dienal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2E,6E)-nona-2,6-dienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2E,6E)-nona-2,6-diene using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2E,6E)-nona-2,6-dienyl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (2E,6E)-nona-2,6-dienal
Reduction: (2E,6E)-nona-2,6-diene
Substitution: (2E,6E)-nona-2,6-dienyl chloride
Wissenschaftliche Forschungsanwendungen
2,6-Nonadien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 2,6-Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6E)-Farnesol: A sesquiterpene alcohol with similar structural features but a longer carbon chain.
(3S,6E)-Nerolidol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.
Uniqueness
2,6-Nonadien-1-ol is unique due to its specific double bond positions and shorter carbon chain compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
5820-89-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2E,6E)-nona-2,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+ |
InChI-Schlüssel |
AMXYRHBJZOVHOL-DYWGDJMRSA-N |
SMILES |
CCC=CCCC=CCO |
Isomerische SMILES |
CC/C=C/CC/C=C/CO |
Kanonische SMILES |
CCC=CCCC=CCO |
Dichte |
0.860-0.880 |
| 28069-72-9 7786-44-9 5820-89-3 |
|
Physikalische Beschreibung |
White to yellowish liquid; powerful, green, vegetable |
Piktogramme |
Irritant |
Löslichkeit |
Insoluble in water soluble (in ethanol) |
Synonyme |
2,6-nonadien-1-ol nona-2,6-dien-1-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239196.png)
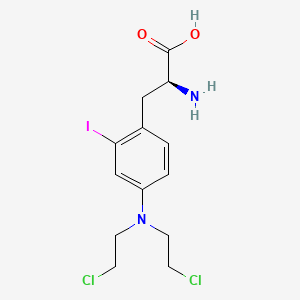
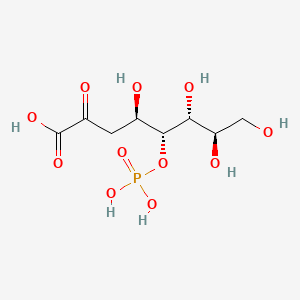
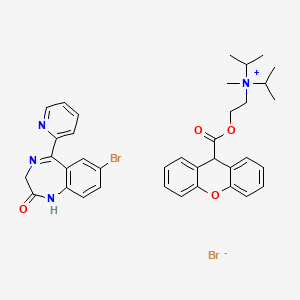
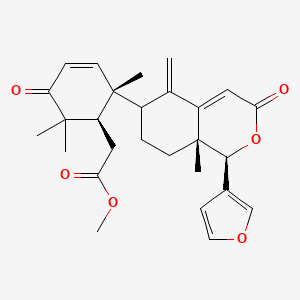
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)
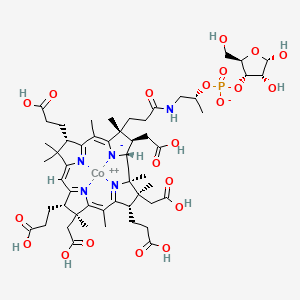


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239214.png)
